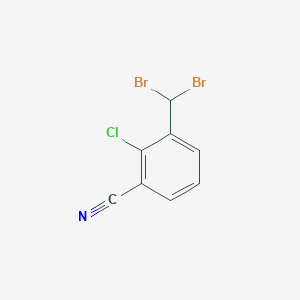
2-Chloro-3-(dibromomethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(dibromomethyl)benzonitrile (2C3DBN) is a halogenated organic compound that has been used in scientific research for a variety of purposes. It is a colorless solid with a molecular weight of 326.9 g/mol. It has been used in a variety of organic synthesis reactions, as well as in biochemical and physiological studies.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 2-Chloro-3-(dibromomethyl)benzonitrile can be achieved through a multi-step reaction sequence starting from commercially available starting materials.
Starting Materials
2-Chlorobenzonitrile, Dibromomethane, Sodium hydride, Dimethyl sulfoxide (DMSO), Acetone, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Wate
Reaction
Step 1: Synthesis of 2-Chloro-3-(bromomethyl)benzonitrile, - Dissolve 2-Chlorobenzonitrile (1.0 eq) in dry DMSO and add NaH (1.2 eq) under nitrogen atmosphere., - Stir the mixture at room temperature for 30 minutes to form a yellow suspension., - Add dibromomethane (1.2 eq) to the reaction mixture and stir at 60°C for 8 hours., - Quench the reaction by adding acetone and stirring for 30 minutes., - Filter the resulting precipitate and wash with acetone to obtain the product., Step 2: Synthesis of 2-Chloro-3-(dibromomethyl)benzonitrile, - Dissolve 2-Chloro-3-(bromomethyl)benzonitrile (1.0 eq) in ethyl acetate and add HCl (1.2 eq) dropwise., - Stir the mixture at room temperature for 30 minutes to form a clear solution., - Add NaOH (1.2 eq) dropwise to the reaction mixture until the pH reaches 10-11., - Extract the product with ethyl acetate and wash with water., - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product.
Mécanisme D'action
2-Chloro-3-(dibromomethyl)benzonitrile is a halogenated compound, and its mechanism of action is largely determined by its halogenation. The halogen atoms in 2-Chloro-3-(dibromomethyl)benzonitrile can form covalent bonds with other molecules, thereby altering their properties. For example, halogenation of proteins can alter their structure and function, and halogenation of enzymes can alter their catalytic activity. In addition, halogenation of small molecules can affect their solubility and bioavailability.
Effets Biochimiques Et Physiologiques
2-Chloro-3-(dibromomethyl)benzonitrile has been used in biochemical and physiological studies to investigate the effects of halogenated compounds on enzyme activity, protein-ligand interactions, and other biological processes. Studies have shown that 2-Chloro-3-(dibromomethyl)benzonitrile can affect the activity of enzymes, such as cytochrome P450, and can also affect the binding affinity of proteins for their ligands. In addition, 2-Chloro-3-(dibromomethyl)benzonitrile has been shown to affect the solubility and bioavailability of small molecules, such as drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-(dibromomethyl)benzonitrile has a number of advantages for use in laboratory experiments. It is readily available, inexpensive, and easy to synthesize. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and its halogenation can affect the solubility and bioavailability of small molecules.
Orientations Futures
There are a number of potential future directions for the use of 2-Chloro-3-(dibromomethyl)benzonitrile in scientific research. For example, it could be used to investigate the effects of halogenation on enzyme activity, protein-ligand interactions, and other biological processes. In addition, it could be used to investigate the effects of halogenation on drug metabolism and pharmacokinetics. Finally, it could be used to investigate the effects of halogenation on the solubility and bioavailability of small molecules.
Applications De Recherche Scientifique
2-Chloro-3-(dibromomethyl)benzonitrile has been used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. In biochemical and physiological studies, 2-Chloro-3-(dibromomethyl)benzonitrile has been used to investigate the effects of halogenated compounds on enzyme activity, protein-ligand interactions, and other biological processes. In drug development, 2-Chloro-3-(dibromomethyl)benzonitrile has been used to investigate the effects of halogenated compounds on drug metabolism and pharmacokinetics.
Propriétés
IUPAC Name |
2-chloro-3-(dibromomethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClN/c9-8(10)6-3-1-2-5(4-12)7(6)11/h1-3,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIUQKCRAYTVFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Br)Br)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628890 |
Source


|
| Record name | 2-Chloro-3-(dibromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(dibromomethyl)benzonitrile | |
CAS RN |
165187-23-5 |
Source


|
| Record name | 2-Chloro-3-(dibromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)


![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)




![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)

